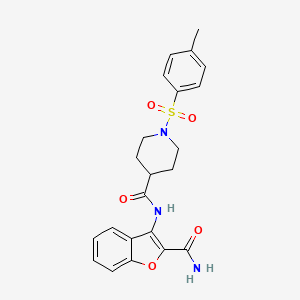![molecular formula C13H12FNO4S2 B6494996 methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 439934-46-0](/img/structure/B6494996.png)
methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H12FNO4S2. It has an average mass of 329.367 Da and a monoisotopic mass of 329.019165 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate”, often involves the use of boronic esters as building blocks in organic synthesis . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Anti-inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them potential candidates for drug development . Their ability to modulate inflammatory pathways could lead to novel therapies.
Anti-psychotic Activity: Certain thiophene derivatives have demonstrated anti-psychotic properties. Researchers explore their impact on neurotransmitter systems and their potential in mental health treatments.
Anti-cancer Potential: Thiophene-containing compounds, including our target molecule, have shown promise as anti-cancer agents. They may interfere with tumor growth pathways or induce apoptosis in cancer cells.
Kinase Inhibition: Thiophenes can inhibit kinases, which are crucial enzymes involved in cell signaling. Targeting specific kinases could lead to innovative therapies for various diseases.
Material Science
Beyond medicine, thiophenes find applications in material science:
Organic Semiconductors: Thiophene derivatives serve as building blocks for organic semiconductors. These materials are essential for flexible electronics, solar cells, and light-emitting diodes (OLEDs) .
Corrosion Inhibitors: Thiophenes play a role in preventing metal corrosion. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications .
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of “methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate” is likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound may be influenced by air and moisture .
properties
IUPAC Name |
methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S2/c1-8-3-4-9(14)7-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYOKULNVIPFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6494914.png)
![2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6494922.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B6494930.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B6494938.png)
![1-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine-4-carboxamide](/img/structure/B6494946.png)


![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6494976.png)
![4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6494984.png)
![(13E)-13-[(2-chlorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-ol](/img/structure/B6494986.png)
![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)
![methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495000.png)
![methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495014.png)
![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)